4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzenesulfonamide
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Overview
Description
4-{[(4-NITROPHENYL)SULFONYL]AMINO}-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is a complex organic compound that belongs to the class of sulfonamides Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antibiotics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-NITROPHENYL)SULFONYL]AMINO}-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-aminopyrimidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
4-{[(4-NITROPHENYL)SULFONYL]AMINO}-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alcohols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Reduction: Formation of 4-aminophenyl derivatives.
Substitution: Formation of various sulfonamide derivatives.
Hydrolysis: Formation of sulfonic acids and amines.
Scientific Research Applications
4-{[(4-NITROPHENYL)SULFONYL]AMINO}-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:
Medicinal Chemistry: Used as a precursor for the synthesis of novel antibiotics and antifungal agents.
Biological Studies: Employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: Utilized in the development of advanced materials and catalysts for chemical reactions.
Mechanism of Action
The mechanism of action of 4-{[(4-NITROPHENYL)SULFONYL]AMINO}-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE involves the inhibition of specific enzymes or proteins. The compound binds to the active site of the target enzyme, preventing its normal function. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effect. The molecular targets and pathways involved may vary depending on the specific application of the compound .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-N-(4-nitrophenyl)benzenesulfonamide
- 4-methyl-N-(prop-2-yn-1-yl)benzenesulfonamide
- N-(2,6-dimethyl-4-nitrophenyl)benzenesulfonamide
Uniqueness
4-{[(4-NITROPHENYL)SULFONYL]AMINO}-N-(2-PYRIMIDINYL)-1-BENZENESULFONAMIDE is unique due to its dual sulfonamide groups and the presence of both nitrophenyl and pyrimidinyl moieties. This combination of functional groups imparts distinct chemical properties and enhances its potential for diverse applications in medicinal chemistry and industrial processes .
Properties
Molecular Formula |
C16H13N5O6S2 |
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Molecular Weight |
435.4 g/mol |
IUPAC Name |
4-[(4-nitrophenyl)sulfonylamino]-N-pyrimidin-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C16H13N5O6S2/c22-21(23)13-4-8-15(9-5-13)28(24,25)19-12-2-6-14(7-3-12)29(26,27)20-16-17-10-1-11-18-16/h1-11,19H,(H,17,18,20) |
InChI Key |
QKDJIWFOEATBPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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